Product packaging for (2-Aminopyridin-4-yl)methanol(Cat. No.:CAS No. 105250-17-7)

(2-Aminopyridin-4-yl)methanol

Cat. No.: B035309
CAS No.: 105250-17-7
M. Wt: 124.14 g/mol
InChI Key: ZRJJXXDQIQFZBW-UHFFFAOYSA-N
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Description

(2-Aminopyridin-4-yl)methanol is a versatile and high-value pyridine derivative that serves as a critical synthetic intermediate in medicinal chemistry and pharmaceutical research. This bifunctional compound features both a primary amino group and a hydroxymethyl group on the pyridine core, making it an ideal precursor for the construction of diverse heterocyclic libraries. Its primary research value lies in its application as a key building block for the synthesis of kinase inhibitors, particularly in the development of targeted cancer therapies. The molecule can be readily functionalized; the amino group is commonly used to form amide bonds or incorporate into larger heterocyclic systems, while the hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid, or used in etherification and esterification reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B035309 (2-Aminopyridin-4-yl)methanol CAS No. 105250-17-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-aminopyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJJXXDQIQFZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363945
Record name (2-Aminopyridin-4-yl)methanol
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105250-17-7
Record name (2-Aminopyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Aminopyrid-4-yl)methanol
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Synthetic Methodologies for 2 Aminopyridin 4 Yl Methanol

Established Synthetic Routes to (2-Aminopyridin-4-yl)methanol

Traditional synthetic approaches to this compound often rely on functional group transformations of pre-existing pyridine (B92270) scaffolds. These methods are well-documented and provide reliable access to the target compound.

A primary and straightforward method for synthesizing this compound is the reduction of a carboxylate ester at the C4-position of the pyridine ring. Methyl 2-aminopyridine-4-carboxylate, also known as methyl 2-aminoisonicotinate, serves as a common precursor for this transformation. chemicalbook.comnih.gov The ester is typically reduced using a powerful hydride-donating agent, such as lithium aluminum hydride (LiAlH₄). chemicalbook.com

The reaction involves dissolving the reducing agent in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF), to which a solution of the methyl 2-aminopyridine-4-carboxylate is added. chemicalbook.com The mixture is heated under reflux for several hours to ensure complete conversion. Following the reaction, a careful workup procedure involving the addition of water to quench the excess hydride reagent is performed. The resulting aluminum salts are filtered off, and the product is isolated from the filtrate, often yielding the desired alcohol in good purity and yield after crystallization. chemicalbook.com A specific literature procedure reported a yield of 73% for this conversion. chemicalbook.com

Table 1: Reduction of Methyl 2-aminopyridine-4-carboxylate

Precursor Reagent Solvent Conditions Yield Reference

The core of this strategy is the copper-catalyzed amination of 2-chloropyridine-4-methanol. The reaction is typically carried out in an autoclave under pressure, using aqueous ammonia (B1221849) as the aminating agent and nitrogen source. google.com The presence of a copper catalyst is crucial for the transformation to proceed efficiently. Various forms of copper, including copper powder (Cu), cuprous bromide (CuBr), and copper chloride (CuCl₂), have been shown to be effective. google.com This process is advantageous for industrial-scale production as it has a short reaction route, reduces waste, and allows for the copper catalyst to be recycled, thereby lowering production costs. google.com

Table 2: Copper-Catalyzed Amination of 2-Chloropyridine-4-methanol

Catalyst Temperature Pressure Reaction Time Yield Reference
Copper Powder 120°C 12 atm 22 hours 80.7% google.com
Cuprous Bromide 110°C 6 atm 15 hours 80.0% google.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are a powerful tool in modern synthesis. frontiersin.orgtcichemicals.com The Groebke–Blackburn–Bienaymé (GBB) reaction is a well-known MCR that frequently employs 2-aminoazines, such as 2-aminopyridine (B139424), to construct fused imidazo[1,2-a]pyridine (B132010) scaffolds. frontiersin.orgnih.govacs.orgnih.gov These reactions typically involve the acid-catalyzed condensation of 2-aminopyridine, an aldehyde, and an isonitrile. nih.govacs.org

While 2-aminopyridine is a common substrate in such transformations, the direct synthesis of the simple, unfused this compound via a multicomponent reaction is not prominently featured in the surveyed chemical literature. The utility of MCRs in this context has been primarily directed towards the creation of more complex heterocyclic systems that incorporate a 2-aminopyridine moiety, rather than the synthesis of the standalone substituted methanol (B129727). nih.govacs.orgresearchgate.net

Novel and Green Synthesis Protocols for this compound

Reflecting the growing importance of sustainable chemistry, recent research has focused on developing more environmentally friendly and efficient syntheses of chemical intermediates. These efforts prioritize atom economy, the reduction of hazardous waste, and the avoidance of toxic reagents.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, certain established routes can be optimized to align with these principles. For instance, the copper-catalyzed amination of 2-chloropyridine-4-methanol represents a greener alternative to some multi-step classical syntheses that may generate significant waste. google.com The short process route and the ability to recycle the copper catalyst contribute to a more sustainable industrial process. google.com

The broader field of pyridine chemistry has seen the development of highly atom-economical reactions, such as the direct functionalization of C-H bonds under solvent- and catalyst-free conditions. beilstein-journals.org While a specific application of these cutting-edge, solvent-free methods for the direct synthesis of this compound is not yet documented, they represent the frontier of green synthetic methodology for this class of compounds.

A significant goal in green chemistry is the replacement of heavy or toxic transition metals with more benign alternatives or the development of catalyst-free reactions. For the synthesis of aminopyridines, several transition-metal-free approaches have been developed. nih.govrsc.org

A notable development is a transition-metal-free and environmentally friendly protocol that can be used for the preparation of this compound. researchgate.net This method utilizes elemental sulfur, a non-toxic and inexpensive feedstock, in aqueous methanol under relatively mild conditions. researchgate.net Such a method presents a significant improvement over traditional protocols by avoiding metal catalysts and their associated costs and environmental impact. researchgate.net Another general, catalyst-free method involves the reaction of 2-fluoropyridine (B1216828) derivatives with acetamidine (B91507) hydrochloride, which serves as an inexpensive ammonia source to form the 2-aminopyridine structure. rsc.org These strategies highlight a clear trend towards cleaner and more sustainable synthetic routes in heterocyclic chemistry.

Chemo- and Regioselective Synthesis of this compound

A key challenge in the synthesis of substituted pyridines is achieving the desired regiochemistry and chemoselectivity, particularly when multiple reactive functional groups are present. For this compound, this involves the selective introduction and manipulation of the amino and hydroxymethyl groups at the C2 and C4 positions of the pyridine ring, respectively.

One established method involves the reduction of a precursor containing a carboxylic acid or ester group at the C4 position. A common precursor for this transformation is Methyl 2-aminopyridine-4-carboxylate. The reduction of the ester functionality to a primary alcohol can be selectively achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). chemicalbook.com This reaction is typically carried out under reflux conditions for several hours to ensure complete conversion. The high reactivity of LiAlH₄ towards esters over the amino group ensures the chemoselective reduction of the ester.

A representative procedure involves the dropwise addition of a solution of Methyl 2-aminopyridine-4-carboxylate in anhydrous THF to a stirred slurry of lithium aluminum hydride in the same solvent. chemicalbook.com The reaction mixture is then heated to reflux for approximately 3 hours. chemicalbook.com Following the reaction, a careful workup procedure involving the sequential addition of water is necessary to quench the excess reducing agent and precipitate the aluminum salts, which can then be removed by filtration. chemicalbook.com Evaporation of the solvent from the filtrate and subsequent crystallization of the residue from a suitable solvent like benzene (B151609) can yield the desired this compound with good purity. chemicalbook.com A reported yield for this specific transformation is 73%. chemicalbook.com

Another approach to achieve regioselectivity is through the functionalization of a pre-existing pyridine core. For instance, methods involving pyridine N-oxides can be employed to activate the C2 and C4 positions for nucleophilic substitution. researchgate.net This strategy allows for the sequential introduction of the amino and hydroxymethyl groups.

The following table summarizes a typical chemo- and regioselective synthesis of this compound:

StepReactantReagentSolventConditionsOutcome
1Methyl 2-aminopyridine-4-carboxylateLithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF)Reflux, 3 hoursReduction of the ester to a primary alcohol
2Reaction MixtureWater-Careful addition after coolingQuenching of excess LiAlH₄ and precipitation of aluminum salts
3Crude ProductBenzene-CrystallizationPurification of this compound

Optimization of Synthesis Parameters for Industrial and Laboratory Scale Production

The transition of a synthetic route from a laboratory setting to an industrial scale requires careful optimization of various parameters to ensure efficiency, cost-effectiveness, safety, and high yield. For the synthesis of this compound, several factors can be fine-tuned.

Laboratory Scale Optimization:

On a laboratory scale, the focus is often on achieving high purity and yield, with less emphasis on cost. The reduction of Methyl 2-aminopyridine-4-carboxylate with lithium aluminum hydride is a robust method. chemicalbook.com Optimization at this scale might involve:

Stoichiometry of Reagents: Precisely controlling the molar equivalents of LiAlH₄ to the ester is crucial. An excess of the reducing agent ensures complete conversion but necessitates a more rigorous quenching and workup procedure.

Reaction Time and Temperature: While refluxing for 3 hours is reported, monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time to maximize yield and minimize potential side reactions. chemicalbook.com

Solvent Purity: The use of anhydrous THF is critical as LiAlH₄ reacts violently with water. Ensuring the solvent is free of moisture is paramount for both safety and reaction efficiency. chemicalbook.com

Purification Method: While crystallization from benzene is effective, exploring other solvents or chromatographic purification methods could lead to higher purity or yield depending on the specific impurities present. chemicalbook.com

Industrial Scale Optimization:

For industrial production, the considerations shift towards economic viability and process safety.

Choice of Reducing Agent: While LiAlH₄ is highly effective, it is also expensive and poses safety challenges on a large scale. Alternative, less hazardous, and more cost-effective reducing agents might be explored.

Catalytic Processes: The development of catalytic reduction methods would be highly advantageous for industrial applications. Catalytic hydrogenation, for instance, could offer a greener and more economical alternative to stoichiometric reducing agents.

Process Parameters: Key parameters such as reaction temperature, pressure, and mixing efficiency need to be meticulously controlled and optimized in a reactor setting. For exothermic reactions like reductions with hydrides, efficient heat dissipation is critical to prevent runaway reactions.

Solvent Selection and Recycling: The choice of solvent is critical. An ideal solvent for industrial scale would be low-cost, non-toxic, and easily recyclable. The feasibility of recycling THF would be a key consideration.

Workup and Isolation: The workup procedure must be streamlined for large-scale operations. Filtration of large quantities of aluminum salts can be cumbersome. Alternative workup procedures or the use of different reducing agents that result in easier-to-handle byproducts would be beneficial. Continuous processing methods could also be explored to improve efficiency and throughput.

The following table outlines key optimization parameters for different production scales:

ParameterLaboratory Scale FocusIndustrial Scale FocusRationale
Reducing Agent High reactivity and selectivity (e.g., LiAlH₄)Cost-effectiveness, safety, and ease of handling (e.g., alternative hydrides, catalytic hydrogenation)Balancing performance with economic and safety considerations
Solvent High purity, anhydrous conditions (e.g., THF)Low cost, low toxicity, recyclabilityMinimizing environmental impact and operational costs
Temperature Control Precise heating/cooling for optimal reaction kineticsRobust heat management systems for large reactorsEnsuring reaction control and preventing thermal runaways
Workup Procedure Effective quenching and laboratory-scale filtrationStreamlined, scalable, and efficient byproduct removalMinimizing waste and simplifying the purification process
Purification High purity achievement (e.g., crystallization, chromatography)High throughput and cost-effective purification (e.g., crystallization, distillation)Balancing purity requirements with production efficiency

Chemical Transformations and Reactivity of 2 Aminopyridin 4 Yl Methanol

Derivatization Strategies for (2-Aminopyridin-4-yl)methanol

The presence of three distinct reactive sites—the C2-amino group, the C4-hydroxymethyl group, and the pyridine (B92270) ring itself—offers multiple avenues for selective functionalization. Chemists can target these sites individually or in combination to generate a diverse library of derivatives.

Functionalization at the Amino Group

The amino group at the 2-position of the pyridine ring is a primary nucleophilic center and readily participates in a variety of common transformations for primary amines.

Amide Formation: The amino group can be acylated to form amides. For instance, reaction with acyl chlorides, such as 4-isonicotinoyl chloride hydrochloride, in the presence of a base like triethylamine, yields the corresponding N-acyl derivative. nih.gov This reaction is fundamental in building more complex molecular scaffolds.

Schiff Base Formation: Condensation of the amino group with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. The reaction of this compound's positional isomer, 2,3-diaminopyridine, with 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) in methanol (B129727) demonstrates this type of transformation, yielding a stable crystalline product. scielo.br Such reactions are significant as the resulting Schiff bases can act as ligands for metal complexes. scielo.br

Multicomponent Reactions: The amino group enables the participation of this compound in multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR). researchgate.net MCRs are highly efficient processes that combine three or more starting materials in a single step to create complex products, highlighting the utility of the amino functionality in diversity-oriented synthesis. researchgate.net

N-Arylation: The amino group can undergo cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives. This strategy is employed in the synthesis of kinase inhibitors, where the secondary amine formed is often protected with a Boc group for subsequent transformations. rsc.org

Table 1: Examples of Functionalization Reactions at the Amino Group

Reaction Type Reagents Product Type Reference
Amide Formation 4-Isonicotinoyl chloride hydrochloride, Triethylamine N-(Pyridin-4-yl)carboxamide derivative nih.gov
Schiff Base Formation Aldehyd/Ketone (e.g., 3,5-di-tert-butyl-2-hydroxybenzaldehyde) Imine (Schiff Base) scielo.br
N-Arylation Aryl halide, Palladium catalyst, Base N-Aryl-2-aminopyridine derivative rsc.org
Multicomponent Reaction Isocyanide, Aldehyde, Carboxylic Acid Ugi-4CR product researchgate.net

Reactions at the Hydroxyl Group

The primary hydroxyl group offers another site for derivatization, often involving oxidation or substitution reactions.

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. leapchem.com Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used for this purpose. This transformation is crucial for introducing carbonyl functionality into the molecule.

Substitution (Halogenation): The hydroxyl group can be converted into a better leaving group and substituted by a halide. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are typically used to replace the hydroxyl group with chlorine or bromine, respectively. leapchem.com The resulting halomethylpyridines are versatile intermediates for subsequent nucleophilic substitution and cross-coupling reactions. researchgate.net

Table 2: Examples of Functionalization Reactions at the Hydroxyl Group

Reaction Type Reagents Product Type Reference
Oxidation KMnO₄, CrO₃ 2-Aminopyridine-4-carbaldehyde or 2-Aminopyridine-4-carboxylic acid leapchem.com
Chlorination Thionyl chloride (SOCl₂) 2-Amino-4-(chloromethyl)pyridine leapchem.com
Bromination Phosphorus tribromide (PBr₃) 2-Amino-4-(bromomethyl)pyridine leapchem.com

Modifications of the Pyridine Ring System

The pyridine ring, while generally electron-deficient, can be functionalized through various modern synthetic methods.

Cycloaddition Reactions: The core structure can be used to construct more complex fused heterocyclic systems. For example, (2-aminopyridin-3-yl)methanol, a close isomer, participates in base-promoted [4+2] cycloaddition reactions with alkynes to regioselectively synthesize functionalized naphthyridines. nih.gov This strategy showcases the ability to build upon the existing pyridine framework.

Direct C-H Amination: A powerful strategy for modifying the pyridine ring involves the direct introduction of an amino group. This can be achieved by first converting the pyridine to its N-oxide, which activates the C2 and C4 positions for nucleophilic attack. researchgate.net Treatment with an activating agent like tosic anhydride (B1165640) (Ts₂O) in the presence of an amine, such as tert-butylamine, leads to direct amination of the ring. researchgate.netbath.ac.uk This method avoids the need for pre-functionalized starting materials.

Transition Metal-Catalyzed Cross-Coupling: After derivatization of the amino group, for instance to an N-aryl-2-aminopyridine, the pyridine nitrogen can act as a directing group to facilitate transition metal-catalyzed C-H activation at the ortho-position of the N-aryl substituent. rsc.org This allows for annulation reactions with alkynes or acrylates to build fused indole (B1671886) or quinolone systems. rsc.org

Investigation of Reaction Mechanisms Involving this compound

Understanding the reaction mechanisms provides insight into the compound's reactivity and allows for the rational design of synthetic routes. The interplay between the nucleophilic functional groups and the electrophilic nature of the activated pyridine ring is central to its chemistry.

Nucleophilic Reactivity of the Amino and Hydroxyl Moieties

Both the amino and hydroxyl groups on this compound are nucleophilic, though the amino group is generally the stronger nucleophile. leapchem.comcymitquimica.com

The nucleophilicity of amines is a well-studied phenomenon. uni-muenchen.de In this compound, the C2-amino group readily attacks electrophilic centers, as seen in acylation and alkylation reactions. rsc.orgnih.gov Its nucleophilic character is also the basis for its role in condensation reactions to form imines and in multicomponent reactions. scielo.brresearchgate.net

The hydroxyl group also acts as a nucleophile, although it is less reactive than the amino group. Its nucleophilicity can be enhanced by deprotonation with a base. It can participate in O-alkylation or O-acylation reactions under appropriate conditions. The relative reactivity of the two groups allows for selective functionalization, often by protecting one group while reacting the other.

Electrophilic Activation of this compound

The pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution. However, its reactivity can be modulated through electrophilic activation, most commonly by N-oxidation.

Formation of the corresponding pyridine N-oxide significantly alters the electronic properties of the ring. The N-oxide functionality makes the C2 and C4 positions highly electrophilic and susceptible to nucleophilic attack. researchgate.netbath.ac.uk This activation is key to a variety of transformations. A prominent example is the reaction of a pyridine N-oxide with an activating agent like tosic anhydride (Ts₂O) or acetic anhydride. researchgate.netbath.ac.uk This generates a highly reactive pyridinium (B92312) intermediate. Subsequent attack by a nucleophile, such as an amine, leads to the addition of the nucleophile to the ring, typically at the C2 position, followed by rearomatization. This strategy provides an efficient route for the direct amination of the pyridine ring, a transformation that is otherwise challenging. researchgate.net

Role of this compound as a Versatile Building Block in Complex Molecule Synthesis

The unique arrangement of functional groups in this compound makes it a highly adaptable starting material for the construction of intricate molecular architectures. leapchem.com Its utility stems from the ability to selectively react one functional group while leaving the other intact for subsequent transformations, or to engage both groups in cyclization reactions to form new ring systems.

The this compound framework serves as a key component in the synthesis of various heterocyclic systems. For instance, it is a precursor in the creation of bioactive molecules that may possess antimicrobial, antiviral, or anticancer properties. leapchem.com The aminopyridine portion of the molecule is known to be a valuable scaffold for kinase inhibitors, which are significant in the treatment of diseases like cancer and inflammatory conditions. leapchem.com

An example of its application is in the synthesis of pyridinylimidazole-based p38α MAP kinase inhibitors. rsc.org An optimized synthetic route has been developed to produce potent inhibitors, demonstrating the compound's importance in medicinal chemistry research. rsc.org The synthesis involves a multi-step process where the (2-Aminopyridin-4-yl) moiety is incorporated into the final imidazole-containing structure. rsc.org

Table 1: Examples of Heterocyclic Systems Derived from this compound

Target Heterocycle Synthetic Strategy Significance Reference
Pyridinylimidazole-based p38α MAP kinase inhibitors Multi-step synthesis involving the construction of the imidazole (B134444) ring onto the aminopyridine scaffold. Potent inhibitors of p38α MAP kinase, with potential therapeutic applications. rsc.org
1,2,3,4-Tetrahydro-1,7-naphthyridine Reaction with 1-phenylethanol (B42297) via a borrowing hydrogen methodology using a manganese pincer catalyst. Demonstrates the utility of the aminopyridine scaffold in forming fused heterocyclic systems. acs.org

The bifunctional nature of this compound makes it an ideal candidate for the construction of fused-ring systems, where the amino and hydroxymethyl groups react to form a new ring fused to the initial pyridine ring. These fused heterocyclic systems are of great interest due to their presence in numerous natural products and pharmaceutically active compounds.

One notable example is the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. The general strategy involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. While the direct use of this compound in this specific reaction to form a fused system is not explicitly detailed in the provided search results, the principle of using 2-aminopyridine derivatives for such cyclizations is well-established. For instance, the condensation of 6-methylpyridin-2-amine with ethyl bromopyruvate is a key step in the synthesis of (5-methyl-imidazo[1,2-a]pyridine-2-yl)methanol. researchgate.net This highlights the potential for the amino group of this compound to participate in similar cyclization reactions.

Furthermore, research on the synthesis of 1,2,3,4-tetrahydroquinolines has shown that aminobenzyl alcohols can react with secondary alcohols in a one-pot cascade reaction. acs.org A related compound, (3-aminopyridin-4-yl)methanol, readily reacts with 1-phenylethanol to yield 1,2,3,4-tetrahydro-1,7-naphthyridine, a fused heterocyclic system. acs.org This suggests that this compound could undergo analogous transformations to create fused-ring structures.

Table 2: Key Reactions for the Construction of Fused-Ring Systems

Reaction Type Reactants Product Type Potential Application Reference
Condensation/Cyclization 2-Aminopyridine derivative, α-haloketone Imidazo[1,2-a]pyridine Core structure in bioactive compounds. researchgate.net
Borrowing Hydrogen Methodology Aminobenzyl alcohol, Secondary alcohol Tetrahydroquinoline/Tetrahydronaphthyridine Synthesis of fused nitrogen-containing heterocycles. acs.org

Advanced Spectroscopic and Analytical Characterization of 2 Aminopyridin 4 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial characterization of (2-Aminopyridin-4-yl)methanol.

¹H NMR Analysis: The proton NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) protons (-CH₂OH) appear as a singlet at approximately 4.36 ppm. The hydroxyl proton (-OH) gives a singlet at 5.19 ppm, and the amine protons (-NH₂) show a broad singlet at 5.78 ppm. The aromatic protons on the pyridine (B92270) ring appear as a doublet at 6.40 ppm and a singlet at 6.46 ppm, with another doublet at 7.81 ppm. chemicalbook.com

¹³C NMR Analysis: The ¹³C NMR spectrum in the same solvent provides information on the carbon framework. The carbon of the hydroxymethyl group (CH₂OH) resonates at 62.3 ppm. The pyridine ring carbons show signals at 105.2 ppm, 110.3 ppm, 147.7 ppm, 152.7 ppm, and 160.3 ppm, confirming the substitution pattern. chemicalbook.com

A summary of the ¹H and ¹³C NMR spectral data for this compound is presented in the table below.

Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-CH₂OH4.36 (s, 2H)62.3
-OH5.19 (s, 1H)-
-NH₂5.78 (s, 2H)-
Pyridine-H6.40 (d, 1H), 6.46 (s, 1H), 7.81 (d, 1H)105.2, 110.3, 147.7, 152.7, 160.3
Data obtained in DMSO-d₆. chemicalbook.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and elucidating complex molecular structures. frontiersin.orgnd.edu These experiments provide correlation data between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For derivatives of this compound, COSY spectra would confirm the connectivity of protons within the pyridine ring and any attached side chains. researchgate.netescholarship.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.educolumbia.eduustc.edu.cn An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of the methylene group at 4.36 ppm to the ¹³C signal at 62.3 ppm, confirming the -CH₂OH group. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.educolumbia.eduustc.edu.cn This is particularly useful for connecting different parts of a molecule. For instance, in this compound, the methylene protons would show correlations to the C4 and C3/C5 carbons of the pyridine ring, providing definitive evidence for the attachment of the hydroxymethyl group at the C4 position. columbia.edu The application of these techniques has been crucial in the characterization of various pyridine derivatives. researchgate.netipb.pt

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₆H₈N₂O), the calculated exact mass is 124.0637 Da. nih.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, thereby confirming the molecular formula. nih.gov This technique is routinely used to verify the identity of newly synthesized compounds.

Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected and fragmented to produce product ions. wikipedia.org The fragmentation pattern provides valuable structural information. For this compound, a common fragmentation pathway would involve the loss of a water molecule ([M+H-H₂O]⁺) from the protonated molecule, resulting in an ion at m/z 107.06092. uni.lu Further fragmentation could involve the pyridine ring, providing additional structural details. Analysis of these fragmentation pathways is critical for distinguishing between isomers. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Isomer Analysis

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. waters.com This technique is widely used to assess the purity of a sample by separating the main compound from any impurities. Furthermore, LC-MS can effectively separate and identify different isomers of a compound, which may have very similar properties but different biological activities. mdpi.com For instance, LC-MS could be used to separate this compound from its isomers, such as (3-Aminopyridin-2-yl)methanol or (4-Aminopyridin-3-yl)methanol, and confirm their identity through their respective mass spectra. guidechem.comchemicalbook.com This is particularly important in the synthesis of derivatives where multiple isomeric products are possible. rsc.orgrsc.org

Vibrational Spectroscopy Analysis (FT-IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound and its derivatives. These methods provide detailed information about the functional groups present and the conformational arrangement of the molecule. nih.govhoriba.com By analyzing the vibrational modes of the molecule, researchers can confirm its identity and study intermolecular interactions, such as hydrogen bonding. acs.orgacs.org

The spectra of aminopyridine derivatives are characterized by distinct vibrational frequencies corresponding to the amino (-NH₂), hydroxyl (-OH), and pyridinyl groups. researchgate.netspectroscopyonline.com The N-H stretching vibrations of the primary amino group are particularly informative. Typically, primary amines exhibit two N-H stretching bands: an asymmetric (νₐₛ) and a symmetric (νₛ) mode. researchgate.net For 2-aminopyridine (B139424), these bands have been observed around 3442 cm⁻¹ (asymmetric) and 3300 cm⁻¹ (symmetric). researchgate.net The position of these bands can be influenced by the molecular environment; for instance, hydrogen bonding can cause a red shift (a shift to lower wavenumbers). acs.orgacs.org The O-H stretching vibration from the methanol (B129727) group typically appears as a broad band, often in the 3300-3400 cm⁻¹ region in the liquid phase, its position and width being sensitive to hydrogen bonding. spectroscopyonline.comresearchgate.net

The pyridine ring itself has a set of characteristic vibrational modes. C=C stretching vibrations within the aromatic ring are typically observed in the 1617-1684 cm⁻¹ region for 2-aminopyridine. researchgate.net Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule, providing complementary information to FT-IR. horiba.com For example, in derivatives of 4-(dimethylamino)pyridine, FT-IR and FT-Raman spectra have been recorded in the 4000–500 cm⁻¹ and 3500–100 cm⁻¹ ranges, respectively, allowing for a comprehensive vibrational analysis. nih.gov

Conformational studies of aminopyridine derivatives often employ a combination of experimental spectroscopy and computational methods like Density Functional Theory (DFT). nih.govnih.govirdg.org These calculations help in assigning the observed vibrational frequencies to specific atomic motions (modes) and predicting the most stable molecular conformations. nih.govirdg.org For example, in N-3-pyridinylmethanesulfonamide, an ab initio vibrational analysis was used to assign the experimental IR spectrum and investigate the effects of intermolecular hydrogen bonding. irdg.org Similarly, studies on the 2-aminopyridine dimer have used IR ion depletion spectroscopy combined with ab initio calculations to confirm a cyclic structure stabilized by two N-H···N hydrogen bonds. acs.org

Table 1: Characteristic Vibrational Frequencies for Functional Groups in Aminopyridine Derivatives This table compiles typical wavenumber ranges for key functional groups found in this compound and related structures, based on data from spectroscopic studies of aminopyridine derivatives.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Source(s)
Amino (-NH₂) Asymmetric Stretch ~3442-3485 researchgate.net
Amino (-NH₂) Symmetric Stretch ~3300-3306 researchgate.net
Hydroxyl (-OH) O-H Stretch (H-bonded) ~3340 (Broad) spectroscopyonline.com
Pyridine Ring C=C Stretch ~1550-1684 researchgate.net
Pyridine Ring Ring Breathing/Deformation ~1000 researchgate.net
Methanol (-CH₂OH) C-H Stretch ~2830-2960 spectroscopyonline.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides critical insights into the photophysical properties of this compound and its derivatives, revealing information about their electronic transitions and fluorescence behavior. These properties are fundamental to their application as fluorescent probes and in molecular sensing. researchgate.netsigmaaldrich.comsciforum.net

The UV-Vis absorption spectrum of aminopyridine derivatives is typically characterized by absorption bands arising from π-π* electronic transitions within the aromatic pyridine ring. researchgate.net For instance, a 2-aminopyridine derivative was reported to have two primary absorption bands at 246 nm and 335 nm. researchgate.net Research on 2-aminopyridine itself has shown a broad absorption band at approximately 298 nm. researchgate.net The solvent environment can significantly influence the position of these absorption maxima, a phenomenon known as solvatochromism. sciforum.netscispace.com Studies on various 2-amino-3-cyanopyridine (B104079) derivatives in different solvents showed that an increase in solvent polarity generally leads to a shift in the absorption and emission wavelengths. sciforum.net For example, theoretical studies on 3-amino-4-(Boc-amino)pyridine have been performed to understand the effect of different media (gas phase vs. methanol solvent) on its electronic transitions. researchgate.net

Many aminopyridine derivatives are known for their fluorescent properties. researchgate.netnih.gov The 2-aminopyridine core is a well-established fluorophore, and its emission characteristics are often exploited for analytical purposes. researchgate.net The fluorescence emission wavelength and quantum yield are sensitive to the molecular structure and the surrounding environment. nih.gov For example, a study of various 2-amino-6-phenylpyridine-3,4-dicarboxylates found that while the substituents on the amino group had little effect on the emission wavelength (λₑₘ ≈ 480 nm), they did influence the fluorescence quantum yield. nih.gov The interaction with metal ions can also dramatically alter the fluorescence properties, often leading to fluorescence quenching ("switch-off" mechanism), which is the basis for their use as chemosensors for ions like Fe³⁺ and Hg²⁺. researchgate.net The complexation of a 2-aminopyridine derivative with Fe³⁺ was shown to cause a red shift of about 8 nm in its absorption bands, confirming the involvement of both the pyridine and amine nitrogens in the interaction. researchgate.net

Table 2: Photophysical Data for Selected Aminopyridine Derivatives This table summarizes the electronic absorption and emission data for various aminopyridine derivatives, illustrating the range of observed spectroscopic properties.

Compound/Derivative Class Solvent λₐₑₛ (nm) λₑₘ (nm) Quantum Yield (Φ) Source(s)
2-Aminopyridine - ~298 - - researchgate.net
Generic 2-Aminopyridine Derivative - 246, 335 - - researchgate.net
2-Amino-6-phenylpyridine-3,4-dicarboxylates Chloroform 270 480 0.31 - 0.44 nih.gov
2-Amino-3-cyanopyridine Derivatives Various - 350 - 437 - sciforum.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis, purification, and purity assessment of this compound and its derivatives. torontech.com HPLC allows for the efficient separation of the target compound from starting materials, by-products, and other impurities, ensuring a high degree of purity which is critical for subsequent research and application. torontech.comscispace.com

Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for the analysis of aminopyridine compounds. nih.govresearchgate.net In this method, a nonpolar stationary phase, such as a C18-functionalized silica (B1680970) column, is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile. nih.govresearchgate.net For example, a sensitive method for separating pyridylamino derivatives of disaccharides was developed using a µBondapak-C18 column with a mobile phase of 8 mM KH₂PO₄-Na₂HPO₄ (pH 6.0) and methanol. nih.gov The hydrophilic and basic nature of aminopyridines (pKa ≈ 5.2-6) can sometimes lead to poor peak shape on standard C18 columns. helixchrom.comhelixchrom.com To overcome this, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be utilized. helixchrom.comhelixchrom.com This approach provides excellent peak shape and resolution without the need for ion-pairing reagents, which are often incompatible with mass spectrometry (MS) detection. helixchrom.com

For purity assessment, HPLC coupled with a UV detector is standard. helixchrom.comfishersci.ca The purity of a sample of (2-Aminopyrid-4-yl)methanol was determined to be 97% by HPLC. fishersci.ca The retention time of the compound under specific chromatographic conditions serves as an identifier, while the peak area is proportional to its concentration, allowing for quantification. scispace.com More advanced detector systems, such as photodiode array (PDA) detectors, can be used to assess peak purity by comparing spectra across the peak, ensuring that no impurities are co-eluting. scispace.com For complex mixtures or large-scale preparations, cation-exchange chromatography has also been shown to be an efficient method for purifying 2-aminopyridine derivatives, offering a faster alternative to gel filtration. nih.gov

Table 3: Examples of HPLC Methods for the Analysis of Aminopyridine Derivatives This table provides an overview of various HPLC conditions reported for the separation and analysis of 2-aminopyridine and its derivatives.

Column Type Mobile Phase Detection Application Source(s)
Amaze HD (Mixed-Mode) 60:40 MeCN/MeOH with 0.2% HCOOH and 0.25% AmFm UV (275 nm) Separation of pyridine and aminopyridine isomers helixchrom.com
Coresep 100 (Mixed-Mode) 30% ACN with various acids (e.g., formic acid) UV (255 nm) Separation of neutral, acidic, basic, and zwitterionic compounds including 2-aminopyridine helixchrom.com
µBondapak-C18 8 mM KH₂PO₄-Na₂HPO₄ (pH 6.0) / Methanol (30:1, v/v) Fluorescence Separation of pyridylamino derivatives of disaccharides nih.gov

Computational Chemistry and Theoretical Studies of 2 Aminopyridin 4 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For (2-Aminopyridin-4-yl)methanol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry and understanding its electronic properties. acs.orgresearchgate.net These calculations provide valuable data on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from techniques like X-ray crystallography. mdpi.com

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical in determining the molecule's reactivity and stability. acs.org The HOMO-LUMO energy gap is a key parameter that helps in understanding the charge transfer interactions that can occur within the molecule. acs.orgtandfonline.com For instance, a smaller energy gap suggests that the molecule is more reactive and can be easily excited.

Natural Bond Orbital (NBO) analysis, another component of DFT studies, helps in understanding the delocalization of electron density between occupied and unoccupied orbitals, which is crucial for the stability of the molecule. researchgate.net The stabilization energies calculated through NBO analysis quantify the interactions between donor and acceptor orbitals.

Furthermore, DFT can be employed to explore the relative stabilities of different isomers or tautomers. For example, in related aminopyridine derivatives, DFT calculations have been used to determine the energy difference between amino and imino tautomers, indicating which form is more stable under certain conditions. acs.org

Table 1: Selected Computed Properties of this compound nih.gov

PropertyValue
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
XLogP3-0.7
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Topological Polar Surface Area59.1 Ų
Exact Mass124.063662883 Da
Data sourced from PubChem.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com These simulations provide detailed information on the conformational flexibility and dynamic behavior of this compound in different environments, such as in solution. mdpi.comnih.gov By simulating the molecule's trajectory over time, researchers can identify the most stable conformations and understand the transitions between them. nih.gov

Conformational analysis is crucial as the three-dimensional shape of a molecule significantly influences its biological activity and physical properties. MD simulations can reveal the accessible conformations of the flexible hydroxymethyl group and the aminopyridine ring. nih.gov The simulations can also shed light on intramolecular hydrogen bonding, which can play a significant role in stabilizing certain conformations. In related pyridine (B92270) derivatives, intramolecular hydrogen bonds have been shown to be a key factor in their structural stability. researchgate.net

The insights gained from MD simulations are valuable for understanding how this compound might interact with biological targets, such as enzymes or receptors. mdpi.com The dynamic nature of these interactions can be captured, providing a more realistic picture than static docking models. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a compound and its biological activity. nih.gov For this compound and its derivatives, QSAR models can be developed to predict their potential as therapeutic agents. rsc.orgmdpi.com

The process involves calculating a set of molecular descriptors for a series of related compounds with known biological activities. nih.gov These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed activity. nih.govmdpi.com

A well-validated QSAR model can be used to predict the biological activity of new, untested compounds, thereby guiding the design of more potent and selective molecules. frontiersin.org For instance, QSAR studies on aminopyridine derivatives have been used to identify key structural features that are important for their inhibitory activity against certain enzymes, such as Janus kinase 2 (JAK2). rsc.org These models can provide valuable insights for the rational design of new drugs. frontiersin.org

Spectroscopic Property Prediction and Experimental Validation

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict the spectroscopic properties of molecules, such as their infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. acs.orgmdpi.com These theoretical predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of the experimental spectra. tandfonline.com

For this compound, theoretical calculations of vibrational frequencies can help in assigning the various peaks observed in the experimental IR and Raman spectra to specific vibrational modes of the molecule. acs.org Similarly, TD-DFT calculations can predict the electronic transitions responsible for the absorption bands in the UV-Vis spectrum. mdpi.com The agreement between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular structure and properties. tandfonline.com

Solvent effects can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM), which allows for a more realistic comparison with experimental spectra recorded in solution. acs.orgresearchgate.net

Table 2: Theoretical vs. Experimental Spectroscopic Data for a Related Aminopyridine Derivative

Spectroscopic TechniqueCalculated Wavenumber/WavelengthExperimental Wavenumber/Wavelength
FT-IR (C-H stretch)2978 cm⁻¹3065 cm⁻¹
FT-IR (H-C-H bend)1501 cm⁻¹1529 cm⁻¹
UV-Vis (in Methanol)184 nm225 nm
Data is illustrative for a related compound, DL-2-aminobutyric acid, as specific comparative data for this compound was not available in the search results. tandfonline.com

Reaction Pathway and Transition State Analysis

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including the synthesis of this compound. osti.gov By mapping out the potential energy surface of a reaction, researchers can identify the most likely reaction pathway, including the structures of intermediates and transition states. osti.govwhiterose.ac.uk

Transition state theory, combined with DFT calculations, can be used to determine the activation energy of a reaction, which is a key factor in determining the reaction rate. acs.org This information is invaluable for optimizing reaction conditions to improve the yield and efficiency of the synthesis.

For example, in the synthesis of related heterocyclic compounds, computational studies have been used to elucidate the reaction mechanism, including the role of catalysts. rsc.org Similar studies on the formation of this compound could provide a deeper understanding of the reaction steps involved and guide the development of more efficient synthetic routes. researchgate.net

Medicinal Chemistry and Biological Activity Research Involving 2 Aminopyridin 4 Yl Methanol

Role of (2-Aminopyridin-4-yl)methanol as a Key Pharmaceutical Intermediate and Scaffold in Drug Design

This compound is a versatile heterocyclic compound recognized for its crucial role as a building block and structural scaffold in medicinal chemistry. leapchem.com Its structure, which features a pyridine (B92270) ring substituted with both an amino group (-NH2) at the 2-position and a hydroxymethyl group (-CH2OH) at the 4-position, provides multiple reactive sites for chemical modification. leapchem.comnih.gov This dual functionality allows it to serve as a versatile precursor in the synthesis of more complex molecules with a wide range of biological activities. leapchem.comchemicalbook.com

The aminopyridine moiety is a significant pharmacophore found in numerous bioactive compounds. researchgate.netrsc.org It is known to interact with various enzymes and receptors, often by mimicking natural biological substrates or by participating in hydrogen bonding interactions within active sites. leapchem.comresearchgate.netrsc.org Specifically, the aminopyridine scaffold is noted for its capacity to bind to the ATP-binding site of certain kinases, making it a valuable component in the design of kinase inhibitors for conditions like cancer and inflammatory diseases. leapchem.com

As a pharmaceutical intermediate, this compound is used in the development of potential therapeutic agents with antimicrobial, antiviral, and anticancer properties. leapchem.com The presence of the hydroxymethyl group can enhance the solubility and modify the pharmacokinetic profile of the resulting drug candidates. leapchem.com Researchers utilize this compound as a starting point for creating libraries of derivatives to explore structure-activity relationships and identify new lead compounds in drug discovery pipelines. google.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies on derivatives of this compound are crucial for optimizing their biological potency and selectivity. Research has shown that systematic modifications to different parts of the molecule significantly influence its interaction with biological targets.

In the development of necroptosis inhibitors, the methyl group on the pyridine-phenyl moiety of a derivative was presumed to be important for restraining the dihedral angle, which is critical for activity. nih.gov Further SAR studies on this class of compounds revealed that the nature of substituents at other positions could dramatically alter potency; for example, replacing a specific group with hydrophilic substituents like hydroxyl or 2-(tetrahydro-2H-pyran-4-yl)ethyl elevated the potency against both human and murine cell lines. nih.gov

For derivatives designed as CDK/HDAC dual inhibitors, modifications to the 2-aminopyridine (B139424) ring had little effect on CDK9 inhibitory activity. acs.org However, altering the zinc-binding group (ZBG) had a substantial impact on HDAC inhibitory activity and selectivity. acs.org For instance, replacing a hydroxamic acid ZBG with a hydrazide group maintained strong HDAC1/3 inhibition while decreasing CDK9 activity. acs.org

In the pursuit of ROS1/ALK dual inhibitors to combat drug resistance, SAR studies of 2-aminopyridine derivatives highlighted the importance of the substituent in the solvent region. nih.gov Introducing a spiro group was found to reduce steric hindrance with the bulky arginine side chain in the drug-resistant ROS1G2032R mutant, explaining the enhanced sensitivity of the compound to this mutant. nih.gov Similarly, in the design of inhibitors for flavin-dependent thymidylate synthase (ThyX) in Mycobacterium tuberculosis, modifications at the N1 position of a pyrido[1,2-e]purine scaffold derived from an aminopyridine structure showed that a free N1-position was favorable for activity, as N1-benzylation resulted in a loss of inhibition. mdpi.com

Mechanistic Studies of Biological Interactions (e.g., enzyme inhibition, receptor binding)

The aminopyridine scaffold, a core component of this compound, is instrumental in the mechanistic interactions of its derivatives with various biological targets, primarily through enzyme inhibition and receptor binding.

Enzyme Inhibition: Derivatives of 2-aminopyridine have been extensively studied as enzyme inhibitors. The aminopyridine structure is a well-known scaffold for kinase inhibitors, where it often interacts with the ATP-binding site. leapchem.com This interaction is key to its potential in developing treatments for cancer and inflammatory diseases. leapchem.com For example, novel 2-aminopyridine derivatives have been designed as potent dual inhibitors of cyclin-dependent kinase 9 (CDK9) and histone deacetylase (HDAC). acs.org Molecular docking studies of these dual inhibitors show the 2-aminopyridine fragment occupying a surface recognition region and forming hydrogen bonds with key amino acid residues like Phe680 and Arg673 in the CDK9 active site. acs.org

Other research has focused on designing 2-aminopyridine derivatives as dual inhibitors for ROS1 and ALK kinases, particularly to overcome drug-resistant mutations like ROS1G2032R and ALKG1202R. nih.gov The mechanism of action for some antifungal pyridine derivatives involves the inhibition of cytochrome P450 enzymes, such as CYP51. mdpi.com This inhibition, which disrupts ergosterol (B1671047) biosynthesis in fungi, is achieved through the direct coordination of a nitrogen atom in the pyridine ring with the heme iron of the enzyme. mdpi.com

Receptor Binding: The aminopyridine moiety is also a key feature in compounds designed to bind to specific receptors. Derivatives have been synthesized and evaluated for their binding affinity to nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov In one study, analogs incorporating the 2-aminopyridin-4-yl structure exhibited sub-nanomolar Ki values for inhibiting [3H]epibatidine binding at the α4β2-nAChR. nih.gov Specifically, compound 6b, a derivative, showed a high binding affinity (Ki = 0.13 nM) and was found to be 25- and 46-fold more selective for the α4β2-nAChR compared to the α3β4- and α7-nAChRs, respectively, indicating its potential for treating nicotine (B1678760) addiction. nih.gov

Exploration of Specific Biological Activities of this compound Derivatives

Derivatives of 2-aminopyridine have demonstrated notable potential as antibacterial agents. researchgate.net Research into newly synthesized 2-amino-3-cyanopyridine (B104079) derivatives revealed significant activity, particularly against Gram-positive bacteria. mdpi.com One compound, designated 2c, showed the highest activity, with Minimum Inhibitory Concentration (MIC) values of 0.039 µg/mL against both Staphylococcus aureus and Bacillus subtilis. mdpi.comnih.gov The antibacterial effect was most pronounced against rod-shaped Gram-positive bacteria, including Bacillus subtilis, Listeria monocytogenes, and Bacillus cereus, with inhibition zones ranging from 11.33 to 13 mm. mdpi.com

In another study, methyl-2-aminopyridine-4-carboxylate derivatives were synthesized and tested against various pathogens. semanticscholar.org Compounds in this series, particularly those labeled 3c and 3d, which feature Schiff base modifications, showed good inhibitory activity against the tested bacterial and fungal strains. semanticscholar.org The SAR studies indicated that the specific substituents on the aromatic ring are key determinants of the antibacterial activity of these agents. semanticscholar.org

Table 1: Antibacterial Activity of 2-Aminopyridine Derivatives
CompoundBacterial StrainActivity MeasurementResultSource
Compound 2cS. aureusMIC0.039 µg/mL mdpi.com
Compound 2cB. subtilisMIC0.039 µg/mL mdpi.com
General DerivativesListeria monocytogenesInhibition Zone11.33 ± 0.57 mm to 13 ± 0 mm mdpi.com
General DerivativesBacillus cereusInhibition Zone11.33 ± 0.57 mm to 13 ± 0 mm mdpi.com
Compound 3cC. albicansInhibition Zone16 mm semanticscholar.org

The 2-aminopyridine scaffold is a cornerstone in the design of novel antitumor and anticancer agents. leapchem.comsemanticscholar.org Its derivatives have been investigated for their ability to inhibit cancer cell growth through various mechanisms, including the inhibition of kinases that are crucial for cancer cell proliferation. leapchem.com

A study focusing on amino acid conjugates of aminopyridine produced several derivatives with potential anticancer activity. nih.gov These compounds were evaluated against parent (A2780) and cisplatin-resistant (A2780CISR) ovarian cancer cell lines. Compound S3c, a thiazole (B1198619) derivative, was the most active in both cell lines, with IC50 values of 15.57 µM and 11.52 µM, respectively. nih.gov Notably, the 2-aminopyridine derivative S6c also displayed promising inhibition in the cisplatin-resistant cell line. nih.gov

In other research, a series of 2-aminopyranopyridine derivatives were synthesized and evaluated against four human cancer cell lines: Hep-G2 (liver), MCF-7 (breast), Caco-2 (colorectal), and HCT116 (colorectal). researchgate.net Two compounds, 12 and 14, exhibited more potent anticancer activity than the reference drug doxorubicin. researchgate.net Furthermore, a series of novel CDK9/HDAC dual inhibitors based on the 2-aminopyridine structure were developed for treating refractory solid tumors and hematological malignancies. acs.org One such compound, 8e, showed potent antiproliferative capacities and induced apoptosis in MV-4-11 (leukemia) cells, demonstrating a significant antitumor effect in a xenograft model with a T/C (treated vs. control) value of 29.98%. acs.org Thiosemicarbazide derivatives incorporating a 2-aminopyridine moiety have also shown remarkable antitumor activity against Ehrlich Ascites Carcinoma in mice. academicjournals.org

Table 2: Anticancer Activity of 2-Aminopyridine Derivatives
CompoundCell LineActivity MeasurementResultSource
Compound 8eMV-4-11 (Leukemia)CDK9 Inhibition (IC50)88.4 nM acs.org
Compound 8eMV-4-11 (Leukemia)HDAC1 Inhibition (IC50)168.9 nM acs.org
Compound S3cA2780 (Ovarian)Cytotoxicity (IC50)15.57 µM nih.gov
Compound S3cA2780CISR (Ovarian, resistant)Cytotoxicity (IC50)11.52 µM nih.gov
Compounds 12 & 14Hep-G2, MCF-7, Caco-2, HCT116Anticancer ActivityMore potent than doxorubicin researchgate.net

Derivatives based on the aminopyridine structure have been explored for their antifungal properties against various human and plant pathogens. mdpi.comsemanticscholar.org The mechanism of action for some of these compounds is believed to involve the inhibition of crucial fungal enzymes. mdpi.com For instance, nitrogen-containing heteroaromatic compounds like pyridine derivatives can inhibit CYP51-class cytochrome P450 enzymes, which are essential for ergosterol biosynthesis in fungi, leading to cell death. mdpi.com

One study investigated a pyridine Schiff base, (E)-2-{[(2-aminopyridin-2-yl)imino]-methyl}-4,6-di-tert-butylphenol (L1), and found it to be an effective antifungal agent against the plant pathogen Botrytis cinerea. mdpi.com In contrast, a related isomer, L2, demonstrated antifungal activity against the yeast Cryptococcus spp. with a MIC of 4.468 ppm, while L1 showed no activity. mdpi.comresearchgate.net This highlights that the specific arrangement of the amino group on the pyridine ring is critical for determining the antifungal spectrum and potency.

Another study synthesized a series of methyl-2-aminopyridine-4-carboxylate derivatives and tested them against Candida albicans. semanticscholar.org Compounds 3c and 3d from this series showed good antifungal activity, with compound 3c producing an inhibition zone of 16 mm. semanticscholar.org Research on fluorinated phenol (B47542) derivatives of pyridine Schiff bases also assessed antifungal properties against C. albicans and Cryptococcus spp., further underscoring the potential of this chemical class in developing new antifungal agents. nih.gov

Modulatory Effects on Neurological Systems (e.g., potassium channels)

The aminopyridine scaffold is a well-established pharmacophore in neuroscience research, primarily recognized for its interaction with voltage-gated potassium channels. nih.govnih.govrsc.org Compounds belonging to this class, such as 4-aminopyridine (B3432731) (4-AP) and 3,4-diaminopyridine (B372788) (3,4-DAP), are known to block these channels, thereby enhancing neuronal excitability and neurotransmitter release. nih.govnih.govneurology.org This mechanism of action has been harnessed for the symptomatic treatment of various neurological disorders, including multiple sclerosis and Lambert-Eaton myasthenic syndrome. nih.govnih.gov While direct studies on the potassium channel modulatory effects of this compound are not extensively documented in publicly available research, its role as a crucial structural motif in the synthesis of novel compounds targeting neurological systems is significant. leapchem.comrsc.orgacs.org

Research has utilized this compound as a versatile starting material for the development of molecules with potential therapeutic applications in a range of neurological conditions. rsc.orgacs.org These investigations, while not always directly focused on potassium channel modulation by the parent compound, highlight the importance of the aminopyridine core in guiding the design and discovery of new neuroactive agents. The structural features of this compound, including the amino and hydroxymethyl groups on the pyridine ring, provide valuable points for chemical modification, enabling the synthesis of diverse libraries of compounds for biological screening. leapchem.com

Research Findings on Derivatives of this compound

Recent medicinal chemistry efforts have incorporated the this compound scaffold into more complex molecules designed to interact with specific targets within the central nervous system. These studies underscore the utility of this building block in creating compounds with potential therapeutic value for various neurological and neurodegenerative diseases.

One area of investigation involves the development of inhibitors for the mechanistic target of rapamycin (B549165) (mTOR), a kinase that plays a central role in cell growth and metabolism and is implicated in the pathophysiology of Alzheimer's disease, Huntington's disease, and Parkinson's disease. acs.org In this context, this compound has been employed as a key intermediate in the synthesis of potent and selective mTOR inhibitors. acs.org For instance, the compound served as a starting point for the creation of PQR620, a brain-penetrant mTORC1/2 inhibitor. acs.org The synthesis involved modifications of the this compound core to achieve high affinity and selectivity for the mTOR kinase. acs.org

Another research avenue has focused on the development of necroptosis inhibitors, as upregulation of this cell death pathway has been linked to neurodegenerative conditions like Alzheimer's disease and stroke-induced brain injury. rsc.org The (2-aminopyridin-4-yl) moiety has been incorporated into novel 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govneurology.orgCurrent time information in Bangalore, IN.triazole derivatives. rsc.org These compounds were designed to inhibit Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis. The inclusion of the aminopyridine fragment was a critical part of the structure-activity relationship (SAR) studies aimed at optimizing the potency and pharmacokinetic properties of these potential neuroprotective agents. rsc.org

The following table summarizes the research findings for compounds synthesized using this compound or its close structural analogs as a foundational scaffold for targeting neurological disorders.

Compound ClassTargetNeurological RelevanceKey FindingsReference
mTORC1/2 InhibitorsMechanistic Target of Rapamycin (mTOR)Alzheimer's Disease, Huntington's Disease, Parkinson's DiseaseThis compound was a key starting material for the synthesis of PQR620, a potent, selective, and brain-penetrant mTOR inhibitor. acs.org
Necroptosis InhibitorsReceptor-Interacting Protein Kinase 1 (RIPK1)Alzheimer's Disease, Stroke-Induced Brain InjuryThe (2-aminopyridin-4-yl) moiety was incorporated into novel compounds that demonstrated potent inhibition of RIPK1, a key mediator of necroptotic cell death. rsc.org
Glutaminyl Cyclase InhibitorsGlutaminyl Cyclase (QC)Alzheimer's DiseaseA 4-(2-aminopyridyl) analogue was the most potent inhibitor in a series, highlighting the importance of the aminopyridine structure for binding. acs.org

Catalysis and Material Science Applications of 2 Aminopyridin 4 Yl Methanol and Its Derivatives

Catalytic Roles in Organic Transformations

The unique electronic and structural features of the (2-Aminopyridin-4-yl)methanol framework have been harnessed to develop novel catalytic systems for a variety of organic reactions. These applications span from ligands for metal-based catalysts to purely organic catalytic systems.

The aminopyridine moiety is a well-established and versatile ligand scaffold in transition metal catalysis. The nitrogen atom of the pyridine (B92270) ring and the exocyclic amino group can act as a bidentate chelating ligand, forming stable complexes with a wide range of metals including ruthenium, manganese, palladium, and copper. nsf.govnih.govrsc.org The this compound structure provides a platform for creating ligands where the electronic and steric properties can be fine-tuned to influence the outcome of catalytic reactions.

Derivatives of this compound, such as 4-substituted-2-aminomethylpyridines, have been synthesized and employed as ligands in ruthenium(II) complexes for the transfer hydrogenation of ketones. nsf.gov In these complexes, the aminopyridine ligand coordinates to the ruthenium center, and modifications at the 4-position of the pyridine ring can subtly alter the electron density at the metal center, thereby impacting the catalytic activity. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the catalytic efficiency of the complex. nsf.gov

A notable example of a reaction where a related aminopyridine, (3-aminopyridin-4-yl)methanol, has been used is in the manganese-catalyzed synthesis of 1,2,3,4-tetrahydro-1,7-naphthyridine. nih.govacs.org This reaction proceeds via a "borrowing hydrogen" methodology, showcasing the utility of aminopyridinylmethanols in facilitating complex, atom-economical transformations. nih.govacs.org

The table below summarizes the application of a related aminopyridinylmethanol in a metal-catalyzed reaction.

ReactantCatalyst SystemProductYieldReference
(3-Aminopyridin-4-yl)methanol and 1-phenylethanol (B42297)Manganese(I) PN3 Pincer Complex1,2,3,4-Tetrahydro-1,7-naphthyridine derivativeModerate nih.govacs.org

Table 1: Example of a Metal-Catalyzed Reaction Involving an Aminopyridinylmethanol Derivative

The ability of the aminopyridine scaffold to form stable complexes with various transition metals opens up possibilities for its use in a wide array of catalytic transformations, including cross-coupling reactions and C-H activation. rsc.org The hydroxymethyl group on the this compound backbone offers a convenient handle for further functionalization, allowing for the synthesis of a diverse library of ligands with tailored properties for specific catalytic applications.

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen significant growth, and aminopyridine derivatives have emerged as a powerful class of organocatalysts. The 2-aminopyridine (B139424) motif is a key feature in "superbasic" catalysts like 4-dimethylaminopyridine (B28879) (DMAP). uni-muenchen.demdpi.com The amino group at the 2-position of the pyridine ring in this compound can similarly act as a nucleophilic or basic site to catalyze reactions.

Derivatives of 2-aminopyridine have been investigated as catalysts in asymmetric synthesis. For example, chiral 2-aminoDMAP/urea catalysts have been computationally identified and shown to be effective in asymmetric Michael additions. acs.org These bifunctional catalysts utilize the aminopyridine moiety for activation and another functional group, such as a urea, for substrate organization through hydrogen bonding, leading to high stereoselectivity. acs.org While direct use of this compound as an organocatalyst is not extensively documented, its structure provides a clear blueprint for the design of new chiral organocatalysts. The hydroxymethyl group can be used to introduce chiral auxiliaries or other functional groups that can participate in the catalytic cycle.

The development of chiral DMAP derivatives for asymmetric catalysis is an active area of research. bham.ac.uk By modifying the aminopyridine core, researchers aim to create catalysts that can achieve high enantioselectivity in a variety of reactions, including acyl transfer and kinetic resolutions of alcohols. bham.ac.uk The fundamental structure of this compound makes it a promising starting point for the synthesis of such novel organocatalysts.

The table below presents a conceptual application of a this compound-derived organocatalyst.

Reaction TypeConceptual CatalystPotential SubstratesExpected Outcome
Asymmetric Acyl TransferChiral ester of this compoundRacemic secondary alcohols, anhydridesKinetic resolution of the alcohol
Asymmetric Michael AdditionThis compound appended with a chiral hydrogen-bond donorα,β-Unsaturated carbonyls, malonatesEnantioselective formation of carbon-carbon bonds

Table 2: Conceptual Organocatalytic Applications of this compound Derivatives

Potential Applications in Advanced Material Development

The structural attributes of this compound also make it an attractive building block for the creation of advanced materials with tailored properties. The presence of both a hydrogen-bond donating and accepting amino group, a hydroxyl group capable of esterification or etherification, and an aromatic pyridine ring provides multiple avenues for incorporation into polymeric and functional material frameworks.

This compound can serve as a monomer or a precursor for the synthesis of various polymers. The hydroxyl and amino groups are reactive sites that can participate in polymerization reactions such as polycondensation and polyaddition. For instance, the hydroxyl group can react with dicarboxylic acids or their derivatives to form polyesters, while the amino group can react with diisocyanates to form polyureas or with epoxides to form epoxy resins.

A specific application that highlights the potential of aminopyridines in polymer science is the development of molecularly imprinted polymers (MIPs). MIPs are polymers synthesized in the presence of a template molecule, creating cavities that are specific to the template. Magnetic chitosan (B1678972) and β-cyclodextrin-based MIPs have been developed for the selective removal of 2-aminopyridine from water. mdpi.com In this context, the aminopyridine acts as the template molecule around which the polymer matrix is formed. This demonstrates the ability of the aminopyridine structure to interact with polymer precursors and guide the formation of a material with specific recognition properties.

The table below outlines potential polymer types that could be synthesized using this compound.

Polymer TypeCo-monomerPotential LinkagePotential Properties
PolyesterDiacid or Diacyl ChlorideEster bondEnhanced thermal stability, tunable polarity
PolyurethaneDiisocyanateUrethane linkageImproved adhesion, potential for responsive coatings
Epoxy ResinDiepoxideEther and secondary amine linkagesHigh cross-link density, chemical resistance

Table 3: Potential Polymers Derived from this compound

The incorporation of the pyridine ring into the polymer backbone can impart desirable properties such as thermal stability, altered solubility, and the ability to coordinate with metal ions, which could be useful for creating functional coatings or films.

The this compound molecule possesses features that are desirable for the creation of functional materials with tunable optical, electronic, or responsive properties. The pyridine ring is a well-known component in materials with interesting photophysical and electronic characteristics.

The amino and hydroxyl groups provide sites for attaching other functional moieties, allowing for the construction of more complex molecular systems. For example, by reacting the hydroxyl group with an appropriate chromophore, it is possible to create materials with specific light-absorbing or emitting properties. The amino group can be functionalized to introduce moieties that respond to external stimuli such as pH or the presence of specific ions.

While direct applications of this compound in this area are still emerging, the broader class of pyridine derivatives has been extensively used in the development of materials for electronics, sensing, and smart coatings. bldpharm.com The potential for this compound and its derivatives to be used in the creation of materials such as liquid crystals, non-linear optical materials, or as components in supramolecular assemblies is significant. The ability of the pyridine nitrogen to be protonated or to coordinate with metal ions can be exploited to create materials whose properties can be switched or tuned by external inputs.

Future Research Directions and Emerging Challenges for 2 Aminopyridin 4 Yl Methanol

Development of More Sustainable and Cost-Effective Synthesis Routes

While methods for synthesizing (2-Aminopyridin-4-yl)methanol and related aminopyridine derivatives exist, a key area of future research is the development of more environmentally friendly and economical synthesis processes. researchgate.net Current methods can sometimes involve multiple steps, expensive catalysts, or harsh reaction conditions. organic-chemistry.orgthieme-connect.de

Future research will likely focus on:

One-Pot Reactions: Streamlining multi-step syntheses into single-pot procedures to reduce waste and improve efficiency. organic-chemistry.orgthieme-connect.de

Green Chemistry Principles: Employing less toxic reagents, renewable starting materials, and milder reaction conditions. A transition metal-free protocol using elemental sulfur in aqueous methanol (B129727) has been explored for similar reactions, highlighting a move towards more sustainable methods. researchgate.net

Novel Catalysts: Investigating new and more efficient catalysts to improve reaction yields and reduce costs. For instance, a copper(I) iodide-NaHSO4·SiO2 combination has been used for the one-pot synthesis of related imidazo[1,2-a]pyridines. organic-chemistry.orgthieme-connect.de

A notable synthesis method involves the reduction of methyl 2-aminopyridine-4-carboxylate using lithium aluminum hydride in tetrahydrofuran (B95107), yielding this compound with good results. chemicalbook.com Further optimization of such routes for industrial-scale production remains a key objective.

Targeted Drug Design and Discovery Efforts Utilizing the (2-Aminopyridin-4-yl) Scaffold

The (2-Aminopyridin-4-yl) scaffold is a valuable building block in the design of new drugs. rsc.orgrsc.org Its structural features allow for interactions with various biological targets, making it a "privileged scaffold" in medicinal chemistry. rsc.org

Future directions in this area include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound derivatives and evaluating how these changes affect their biological activity. This helps in designing more potent and selective drug candidates. researchgate.netnih.gov

Hybridization Approaches: Combining the aminopyridine core with other pharmacologically active fragments to create hybrid molecules with enhanced therapeutic properties. mdpi.com

Fragment-Based Drug Discovery: Using the aminopyridine moiety as a starting point to build more complex molecules that can bind to specific protein targets with high affinity.

Examples of Drug Targets for Aminopyridine Derivatives
TargetTherapeutic AreaReference
Tropomyosin receptor kinase (TRK)Cancer researchgate.netnih.gov
c-Met kinaseCancer nih.gov
Cyclin-dependent kinases (CDKs) and Histone deacetylases (HDACs)Cancer acs.org
Aurora kinasesCancer nih.gov
Voltage-gated potassium channelsNeurological disorders rsc.org

Integration of Advanced Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

In the context of this compound and its derivatives, AI and ML can be applied to:

Virtual Screening: Rapidly screen large virtual libraries of compounds to identify those with the highest probability of being active against a specific biological target. pharmaceutical-technology.comresearchgate.net

Predictive Modeling: Develop models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, reducing the need for extensive and costly animal testing. mednexus.orgresearchgate.net

Generative AI: Design entirely new molecules with desired properties from scratch. accscience.com

Target Identification: Analyze biological data to identify novel protein targets for which aminopyridine-based drugs could be developed. mymedicaldepartment.comresearchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas

While aminopyridine derivatives have shown promise in areas like cancer and neurological disorders, there is significant potential for their use in other therapeutic areas. rsc.orgnih.gov Future research will involve exploring new biological targets and disease indications.

Emerging areas of investigation include:

Anti-infective Agents: Investigating the activity of aminopyridine compounds against various pathogens, including bacteria, fungi, and parasites. mdpi.com For example, copper complexes of 4-aminopyridine (B3432731) have shown potential as antitrypanosomal agents. rsc.org

Anti-inflammatory Agents: Exploring the potential of aminopyridine derivatives to modulate inflammatory pathways. A copper complex of 4-aminopyridine has demonstrated anti-inflammatory activity. rsc.org

Metabolic Diseases: Investigating the role of aminopyridine-based compounds in targeting enzymes involved in metabolic disorders. For instance, some aminopyridine thiourea (B124793) derivatives are potent inhibitors of the α-glucosidase enzyme. rsc.org

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Integration

A fundamental understanding of how this compound and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design.

Future research in this area will rely on the integration of:

Advanced Spectroscopic Techniques: Utilizing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to determine the three-dimensional structures of drug-target complexes. mdpi.com

Computational Modeling: Employing molecular docking and molecular dynamics simulations to visualize and analyze the binding interactions between a compound and its target protein. nih.govresearchgate.net These methods can help to identify key amino acid residues involved in binding and to predict the binding affinity of new compounds. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): Combining quantum mechanical calculations with classical molecular mechanics to provide a more accurate description of the electronic and structural properties of the drug-target interaction.

By combining these experimental and computational approaches, researchers can gain a deeper insight into the mechanism of action of aminopyridine-based compounds, paving the way for the design of more effective and safer medicines. organic-chemistry.org

Q & A

Basic: What are the standard synthetic routes for (2-Aminopyridin-4-yl)methanol, and how are reaction conditions optimized?

Methodological Answer:
The primary synthesis involves reducing precursor nitro or carbonyl derivatives. For example, catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) reduction of (2-Nitropyridin-4-yl)methanol is common . Optimization includes:

  • Catalyst screening : Palladium vs. Raney nickel for selectivity.
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reduction efficiency.
  • Temperature control : 25–50°C to minimize side reactions.
    Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

Basic: How is purity assessed, and what analytical techniques are recommended?

Methodological Answer:
Routine purity assessment combines:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm), using acetonitrile/water gradients .
  • NMR : ¹H/¹³C NMR to confirm absence of impurities (e.g., residual solvents or unreacted intermediates) .
  • Melting point analysis : Consistency with literature values (e.g., 145–148°C) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray diffraction with SHELXL refinement is critical for:

  • Hydrogen bonding networks : Identifying interactions between the amino and hydroxymethyl groups.
  • Twinning/disorder : Using the TWIN command in SHELXL to model disordered regions .
  • Validation : R-factor (<5%) and residual electron density maps ensure accuracy. Example: A 2020 study resolved positional disorder in the pyridine ring using high-resolution data (0.8 Å) .

Advanced: How do computational methods (e.g., DFT) predict electronic properties and reactivity?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with nucleophilic reactivity at the amino group.
  • Solvent effects : PCM models simulate aqueous vs. nonpolar environments, predicting tautomer stability (e.g., keto-enol equilibria) .
  • Reactivity descriptors : Fukui indices identify electrophilic sites for functionalization .

Data Contradiction: How to resolve discrepancies between experimental and computational NMR shifts?

Methodological Answer:
Discrepancies often arise from solvent effects or dynamic processes. Strategies include:

  • Solvent correction : Compare computed (GIAO method) and experimental shifts in CDCl₃ vs. DMSO-d6 .
  • Conformational sampling : MD simulations (e.g., AMBER) identify dominant rotamers affecting chemical shifts.
  • Validation : Cross-check with 2D NMR (COSY, HSQC) to assign proton environments unambiguously .

Advanced: What strategies optimize enantioselective synthesis or chiral separation?

Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during reduction .
  • Chiral HPLC : Polysaccharide-based columns (Chiralpak IA) with hexane/isopropanol gradients resolve enantiomers (α > 1.2) .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer .

Application: How is this compound utilized in drug discovery as a pharmacophore?

Methodological Answer:

  • Scaffold modification : The hydroxymethyl group is derivatized to esters or carbamates for prodrug strategies .
  • Structure-activity relationship (SAR) : Analogues with electron-withdrawing substituents (e.g., Cl at position 3) show enhanced antimicrobial activity (MIC = 2 µg/mL) .
  • In silico docking : AutoDock Vina predicts binding to bacterial dihydrofolate reductase (ΔG = -9.2 kcal/mol) .

Safety: What protocols mitigate toxicity risks during handling?

Methodological Answer:

  • In vitro assays : MTT assays (IC₅₀ > 100 µM in HEK293 cells) assess cytotoxicity .
  • PPE : Nitrile gloves, lab coats, and fume hoods prevent dermal/ocular exposure (pH 7.4 stability reduces corrosion risks) .
  • Waste disposal : Neutralization with 10% acetic acid before incineration .

Method Development: How to design HPLC methods for quantifying trace impurities?

Methodological Answer:

  • DoE approach : A factorial design varying pH (2–6), methanol content (20–50%), and column temperature (25–40°C) optimizes resolution .
  • Detection : CAD (charged aerosol detection) enhances sensitivity for non-UV-active impurities (LOD = 0.1 µg/mL) .
  • Validation : ICH guidelines for linearity (R² > 0.999), precision (%RSD < 2%) .

Mechanistic Study: How to track metabolic pathways in biological systems?

Methodological Answer:

  • Radiolabeling : ¹⁴C tagging at the hydroxymethyl group tracks hepatic metabolism (e.g., glucuronidation via UGT1A1) .
  • LC-MS/MS : MRM transitions (m/z 153 → 110) quantify parent compound and metabolites in plasma .
  • Stable isotopes : ¹⁵N-labeled analogs differentiate endogenous vs. exogenous pathways in microsomal assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.